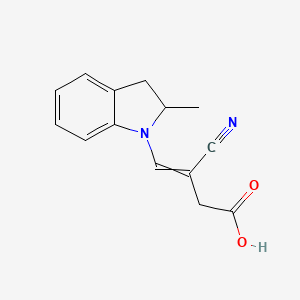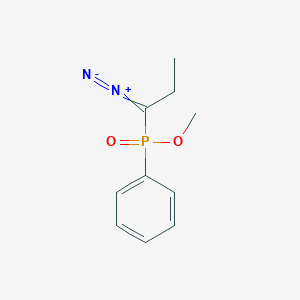
2-(1,3-Benzothiazol-2-yl)-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-yl)-4-methylquinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-methylquinoline typically involves the condensation of 2-aminobenzenethiol with an appropriate quinoline derivative. One common method is the reaction of 2-aminobenzenethiol with 4-methylquinoline-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzothiazol-2-yl)-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)quinoline
- 4-Methylquinoline
- 2-Aminobenzenethiol
Uniqueness
2-(1,3-Benzothiazol-2-yl)-4-methylquinoline is unique due to its combined structural features of benzothiazole and quinoline, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
64819-82-5 |
|---|---|
Molekularformel |
C17H12N2S |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2-(4-methylquinolin-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H12N2S/c1-11-10-15(18-13-7-3-2-6-12(11)13)17-19-14-8-4-5-9-16(14)20-17/h2-10H,1H3 |
InChI-Schlüssel |
SYZUCIPSUSOFAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)




![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)

![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)

![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)




